molecular formula C14H19BrFNO2 B3043787 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane CAS No. 924817-75-4

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

Cat. No.: B3043787
CAS No.: 924817-75-4
M. Wt: 332.21 g/mol
InChI Key: RBZPTCMSIPNDPT-UHFFFAOYSA-N
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Description

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a fluorophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Bromination: The bromine atom is introduced via a bromination reaction, often using N-bromosuccinimide (NBS) as the brominating agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, such as a Suzuki coupling, using a fluorophenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve solvents like DMF or DMSO and bases like potassium carbonate.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in coupling reactions.

Major Products

    Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.

    Deprotection Reactions: The major product is the free amine.

    Coupling Reactions: Products are more complex molecules formed by the coupling of the fluorophenyl group with other aromatic or aliphatic groups.

Scientific Research Applications

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane depends on its specific application

    Amino Group: Can form hydrogen bonds or ionic interactions with biological targets.

    Bromine Atom: Can participate in substitution reactions, altering the compound’s reactivity and interactions.

    Fluorophenyl Group: Can engage in π-π interactions with aromatic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Boc-amino)-3-chloro-1-(4-fluorophenyl)propane: Similar structure but with a chlorine atom instead of bromine.

    1-(Boc-amino)-3-iodo-1-(4-fluorophenyl)propane: Similar structure but with an iodine atom instead of bromine.

    1-(Boc-amino)-3-bromo-1-(4-chlorophenyl)propane: Similar structure but with a chlorophenyl group instead of fluorophenyl.

Uniqueness

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane is unique due to the combination of its Boc-protected amino group, bromine atom, and fluorophenyl group. This combination imparts specific reactivity and potential biological activity that may not be present in similar compounds with different halogen atoms or aromatic substitutions.

Properties

IUPAC Name

tert-butyl N-[3-bromo-1-(4-fluorophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZPTCMSIPNDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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